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Compound of Interest

Compound Name: 5-Bromo-7-fluorochroman-4-one

CAS No.: 1260008-29-4

Cat. No.: B2892181

Get Quote

5-Bromo-7-fluorochroman-4-one is a halogenated heterocyclic compound built upon the

privileged chromanone core structure. The strategic placement of both a bromine and a fluorine

atom on the aromatic ring transforms this molecule from a simple heterocycle into a highly

versatile and valuable building block for medicinal chemistry and drug development. The

chromanone framework itself is a key feature in a variety of naturally occurring and synthetic

bioactive compounds.[1]

The true utility of this molecule lies in its chemical "handles." The fluorine atom, a well-

established bioisostere for hydrogen, can significantly enhance crucial pharmacological

properties such as metabolic stability, membrane permeability, and binding affinity to biological

targets.[2] Simultaneously, the bromine atom serves as a linchpin for synthetic diversification,

providing a reactive site for metal-catalyzed cross-coupling reactions. This dual functionality

allows researchers to construct complex molecular architectures and perform extensive

structure-activity relationship (SAR) studies.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It will elucidate the core chemical properties of 5-Bromo-7-
fluorochroman-4-one, propose a validated synthetic pathway, detail robust analytical

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2892181#bc-rfq
https://www.benchchem.com/product/b2892181/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-scaffold-for-modern-drug-discovery
https://www.ijrpc.com/files/40-4200.pdf
https://www.benchchem.com/product/b152665
https://www.benchchem.com/product/b2892181/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-scaffold-for-modern-drug-discovery
https://www.benchchem.com/product/b2892181/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-scaffold-for-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2892181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


characterization protocols, and explore its potential applications, providing a foundation for its

effective use in the laboratory.

PART 1: Core Chemical and Physical Properties
The foundational properties of 5-Bromo-7-fluorochroman-4-one dictate its handling,

reactivity, and analytical behavior. The presence of the electron-withdrawing fluorine and

bromine substituents significantly influences the electron density of the aromatic ring and the

reactivity of the carbonyl group.

Property Value Source

CAS Number 1260008-29-4 [3][4]

Molecular Formula C₉H₆BrFO₂ [3]

Molecular Weight 245.05 g/mol [3]

IUPAC Name
5-bromo-7-fluoro-2,3-

dihydrochromen-4-one
N/A

Appearance
Likely an off-white to yellow

solid

Inferred from similar

compounds

Purity Typically >95% [4]

PART 2: Analytical Characterization - A Validated
Approach
Accurate characterization is paramount to confirming the identity and purity of any chemical

intermediate. The following protocols describe a self-validating system for the analysis of 5-
Bromo-7-fluorochroman-4-one.

Spectroscopic Data Summary
The table below summarizes the expected spectroscopic signatures for the compound. These

values are predicted based on the analysis of structurally similar compounds, such as 7-

Bromo-5-fluorochroman-4-one and 5,7-Difluorochroman-4-one.[5][6][7]
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Technique Expected Observations

¹H NMR

Aromatic Region: Two signals, likely doublets or

doublet of doublets, between δ 7.0-7.8 ppm,

showing coupling to each other and to the

fluorine atom. Aliphatic Region: Two triplets

between δ 4.5-4.8 ppm (O-CH₂) and δ 2.8-3.1

ppm (CH₂-C=O), with typical geminal coupling.

¹³C NMR

Carbonyl: A signal around δ 185-190 ppm.

Aromatic Region: Multiple signals between δ

100-165 ppm, with characteristic large C-F

coupling constants (JCF ≈ 250 Hz) for the

carbon directly attached to fluorine. Aliphatic

Region: Two signals around δ 68 ppm (O-CH₂)

and δ 38 ppm (CH₂-C=O).

Mass Spec (EI)

Molecular Ion (M⁺): A characteristic pair of

peaks of nearly equal intensity at m/z 244 and

246, corresponding to the two major isotopes of

bromine (⁷⁹Br and ⁸¹Br). Fragmentation: Expect

loss of CO, Br, and fragments related to the

aliphatic chain.

IR Spectroscopy

C=O Stretch: Strong absorption band around

1680-1700 cm⁻¹. C-F Stretch: Strong absorption

around 1100-1250 cm⁻¹. Aromatic C=C:

Medium absorptions around 1580-1600 cm⁻¹.

Experimental Protocol 1: NMR Spectroscopy
Causality: NMR spectroscopy provides the most definitive information on the carbon-hydrogen

framework of the molecule. The specific chemical shifts and coupling patterns are unique

fingerprints of the compound's structure, confirming the connectivity of atoms and the

substitution pattern on the aromatic ring.

Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-7-fluorochroman-4-one and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm

NMR tube.

Instrument Setup: Use a spectrometer operating at a minimum frequency of 400 MHz for ¹H

and 100 MHz for ¹³C to ensure adequate signal resolution.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set a

spectral width of approximately 16 ppm, centered around 6 ppm. Ensure a sufficient number

of scans (typically 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.

Set a spectral width of approximately 220 ppm. A longer acquisition time and more scans

(1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the

residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g.,

CDCl₃ at δ 77.16 ppm).

Experimental Protocol 2: Mass Spectrometry
Causality: Mass spectrometry confirms the molecular weight of the compound and provides

crucial evidence for its elemental composition. The isotopic pattern of bromine provides an

unambiguous confirmation of its presence in the molecule.[8]

Methodology:

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like

methanol or acetonitrile) into the mass spectrometer via a suitable method such as direct

infusion or through a GC/LC inlet.

Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization

method. EI is often preferred for small molecules as it can provide useful fragmentation data.

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 50-400).
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Data Analysis: Identify the molecular ion peak (M⁺). For 5-Bromo-7-fluorochroman-4-one,

look for the characteristic 1:1 ratio doublet at m/z ~244 and ~246. Analyze the fragmentation

pattern to further corroborate the structure.

PART 3: Synthesis and Reactivity
While a specific documented synthesis for 5-Bromo-7-fluorochroman-4-one is not readily

available in peer-reviewed literature, a highly plausible route can be designed based on

established methods for analogous chromanones.[9][10] The most common and effective

method is an intramolecular Friedel-Crafts acylation (or cyclization) of a 3-phenoxypropionic

acid derivative.

Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 3-bromo-5-fluorophenol. This

pathway is logical because it establishes the required aromatic substitution pattern at the

outset.

Step 1: Williamson Ether Synthesis

Step 2: Intramolecular Cyclization

3-Bromo-5-fluorophenol

3-(3-Bromo-5-fluorophenoxy)propanoic acid

1. Base (e.g., NaH)
2. Michael Addition

3. Hydrolysis

Ethyl acrylate

5-Bromo-7-fluorochroman-4-one

Eaton's Reagent (P₂O₅/MsOH)
or Polyphosphoric Acid (PPA)
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Caption: Proposed synthesis of 5-Bromo-7-fluorochroman-4-one.

Experimental Protocol 3: Synthesis
Causality: This two-step protocol is efficient. The Williamson ether synthesis (via Michael

addition) is a high-yielding method to create the ether linkage. The subsequent intramolecular

cyclization using a strong acid/dehydrating agent like Eaton's reagent is a standard and

effective method for forming the chromanone ring.[10]

Methodology:

Step 1: Synthesis of 3-(3-Bromo-5-fluorophenoxy)propanoic acid

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen),

dissolve 3-bromo-5-fluorophenol (1.0 eq) in a suitable anhydrous solvent like THF.

Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-

wise. Allow the mixture to stir for 30 minutes.

Add ethyl acrylate (1.2 eq) dropwise to the solution and allow the reaction to warm to room

temperature and stir overnight.

Quench the reaction carefully with water. Add a solution of NaOH (e.g., 2M) and heat the

mixture to reflux for 2-4 hours to hydrolyze the ester.

Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield

the crude propanoic acid intermediate, which can be purified by recrystallization or used

directly.

Step 2: Synthesis of 5-Bromo-7-fluorochroman-4-one

Place the crude 3-(3-bromo-5-fluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
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Add Eaton's Reagent (a 7.7 wt% solution of P₂O₅ in methanesulfonic acid) or polyphosphoric

acid (PPA) (typically 10x by weight).

Heat the mixture with vigorous stirring to 60-80 °C for 2-6 hours, monitoring the reaction by

TLC or LC-MS.

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

Extract the product with a suitable solvent like dichloromethane or ethyl acetate (3x).

Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution

and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure. Purify the resulting crude product by

column chromatography on silica gel to obtain pure 5-Bromo-7-fluorochroman-4-one.

PART 4: Applications in Research and Drug
Development
5-Bromo-7-fluorochroman-4-one is not an end-product but a strategic intermediate. Its value

is realized in its subsequent transformations.

Core Applications Logic
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Caption: Application pathways for 5-Bromo-7-fluorochroman-4-one.

Intermediate for Chiral Alcohols: The ketone can be subjected to asymmetric reduction to

produce chiral (R)- or (S)-5-bromo-7-fluorochroman-4-ol. This step is critical as many

biological targets show stereospecific binding. A close analog, (R)-5,7-difluorochroman-4-ol,

is a pivotal intermediate in the synthesis of Tegoprazan, a potassium-competitive acid

blocker used for treating gastric acid-related conditions.[11] This highlights the

pharmaceutical relevance of this structural class.

Scaffold for Library Synthesis: The bromine atom is a powerful tool for diversification. Using

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,

Sonogashira), a vast array of aryl, heteroaryl, alkyl, or amine groups can be introduced at the

5-position. This allows for the rapid generation of a library of compounds for high-throughput

screening against various biological targets.
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Fragment-Based Drug Discovery (FBDD): The compact and functionalized chromanone core

makes it an excellent fragment for FBDD campaigns, where small, low-complexity molecules

are screened for weak binding to a protein target and then optimized into potent leads.

PART 5: Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not widely published, its

hazards can be inferred from structurally related chemicals and general principles of laboratory

safety.[12][13] The compound should be handled by trained personnel in a well-ventilated

chemical fume hood.

Hazard Category
GHS Classification
(Predicted)

Precautionary Statements
(Selected)

Acute Toxicity H302: Harmful if swallowed.

P264: Wash skin thoroughly

after handling. P270: Do not

eat, drink or smoke when using

this product. P301+P312: IF

SWALLOWED: Call a POISON

CENTER or doctor if you feel

unwell.

Skin Irritation H315: Causes skin irritation.

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Irritation
H319: Causes serious eye

irritation.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling and Storage:

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and

chemical-resistant gloves (e.g., nitrile).
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Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or

vapors.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store

away from strong oxidizing agents and strong bases.[12]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, regional, and national regulations.

Conclusion
5-Bromo-7-fluorochroman-4-one is a strategically designed chemical intermediate with

significant potential in the field of drug discovery. Its unique combination of a privileged

chromanone core with orthogonal reactive sites—a fluorine atom for modulating

physicochemical properties and a bromine atom for synthetic diversification—makes it an

exceptionally powerful tool. By understanding its fundamental properties, employing robust

analytical and synthetic protocols, and leveraging its reactivity, researchers can effectively

utilize this compound to build novel molecular entities with the potential to become next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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